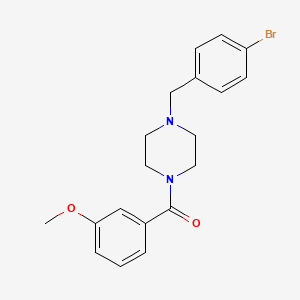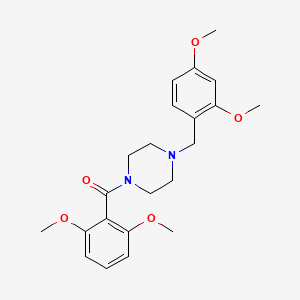METHANONE](/img/structure/B3458182.png)
[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO](2,6-DIMETHOXYPHENYL)METHANONE
描述
4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C21H25BrN2O4 This compound is characterized by the presence of a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 2,6-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides or thioethers.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of brominated aromatic compounds on cellular processes.
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. One known target is the eukaryotic translation initiation factor 2-alpha (eIF2-α) . The compound and its derivatives can inactivate eIF2-α by inducing its phosphorylation, leading to a reduction in global protein synthesis. This mechanism is particularly relevant in the context of cellular stress responses.
相似化合物的比较
- 1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate (AMC-01)
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Uniqueness: The uniqueness of 4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern and the presence of both methoxy and bromine groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or binding affinities, making it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-17-8-7-16(22)13-15(17)14-23-9-11-24(12-10-23)21(25)20-18(27-2)5-4-6-19(20)28-3/h4-8,13H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGQLRNKXUZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-FLUOROPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE](/img/structure/B3458119.png)
![1-(PYRIDINE-3-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458121.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B3458130.png)
![1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3458131.png)
![1-(3-Methoxybenzoyl)-4-[(2-methoxynaphthalen-1-YL)methyl]piperazine](/img/structure/B3458139.png)
![1-[(2-METHOXYNAPHTHALEN-1-YL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B3458140.png)
![1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B3458141.png)

![2-PHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3458152.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458168.png)

methanone](/img/structure/B3458177.png)
![(4-FLUOROPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE](/img/structure/B3458185.png)
